molecular formula C34H37N3O6 B14871056 N1,N5,N10-(Z)-tri-p-coumaroylspermidine

N1,N5,N10-(Z)-tri-p-coumaroylspermidine

Cat. No.: B14871056
M. Wt: 583.7 g/mol
InChI Key: PFDVWJCSCYDRMZ-XWBZMVROSA-N
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Description

N1,N5,N10-(Z)-tri-p-coumaroylspermidine is a hydroxycinnamic acid derivative. It is a conjugate of spermidine, a polyamine, with three p-coumaroyl groups. This compound is part of a broader class of naturally occurring polyamine conjugates found in various plant species. These compounds are known for their roles in plant defense mechanisms and other physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N5,N10-(Z)-tri-p-coumaroylspermidine typically involves the coupling of spermidine with p-coumaric acid. The reaction is usually carried out under mild conditions using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of p-coumaric acid. The reaction proceeds in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and purification techniques, would be necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N1,N5,N10-(Z)-tri-p-coumaroylspermidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce fully saturated derivatives .

Scientific Research Applications

N1,N5,N10-(Z)-tri-p-coumaroylspermidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N5,N10-(Z)-tri-p-coumaroylspermidine involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of p-coumaroyl groups and spermidine backbone. This unique structure contributes to its distinct chemical properties and biological activities compared to other polyamine conjugates .

Properties

Molecular Formula

C34H37N3O6

Molecular Weight

583.7 g/mol

IUPAC Name

(Z)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide

InChI

InChI=1S/C34H37N3O6/c38-29-13-4-26(5-14-29)10-19-32(41)35-22-1-2-24-37(34(43)21-12-28-8-17-31(40)18-9-28)25-3-23-36-33(42)20-11-27-6-15-30(39)16-7-27/h4-21,38-40H,1-3,22-25H2,(H,35,41)(H,36,42)/b19-10-,20-11-,21-12-

InChI Key

PFDVWJCSCYDRMZ-XWBZMVROSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\C(=O)NCCCCN(CCCNC(=O)/C=C\C2=CC=C(C=C2)O)C(=O)/C=C\C3=CC=C(C=C3)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)O

Origin of Product

United States

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